1-(1-(cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Description
1-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a structurally complex heterocyclic compound featuring a 1,2,3-triazole core substituted at the 4-position with a carbaldehyde group and at the 1-position with a cyclopropanecarbonyl-functionalized azetidine ring. This compound combines three distinct pharmacophores:
Properties
IUPAC Name |
1-[1-(cyclopropanecarbonyl)azetidin-3-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c15-6-8-3-14(12-11-8)9-4-13(5-9)10(16)7-1-2-7/h3,6-7,9H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWNYVKZHJGBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(Cyclopropanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a novel compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula: C₁₄H₁₅N₃O
- Molecular Weight: 241.29 g/mol
Synthesis
The synthesis of this compound typically involves a multi-step process that includes cyclization reactions and functional group modifications. The general synthetic route includes:
- Formation of the azetidine ring.
- Introduction of the cyclopropanecarbonyl group.
- Triazole formation through click chemistry techniques.
Antimicrobial Activity
Recent studies have indicated that triazole compounds exhibit significant antimicrobial properties. For instance, derivatives of 1H-1,2,3-triazole have shown effectiveness against various bacterial strains. The compound has been tested for its antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 20 | 8 |
These results suggest a promising profile for the compound as a potential antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been documented in various studies. The compound's ability to inhibit pro-inflammatory cytokines was evaluated using in vitro assays.
Key Findings:
- Reduction in TNF-alpha and IL-6 levels was observed in treated cells compared to controls.
- The compound exhibited a dose-dependent response, indicating its effectiveness at varying concentrations.
Cytotoxicity Studies
Cytotoxicity assays were performed on different cancer cell lines to assess the compound's therapeutic potential:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 10 |
The results indicate that the compound possesses significant cytotoxic effects against cancer cells, warranting further investigation into its mechanisms of action.
Case Studies
Several case studies have highlighted the therapeutic potential of triazole-based compounds:
-
Case Study on Anticancer Activity:
- A study investigated the effects of triazole derivatives on tumor growth in xenograft models. The results showed a marked reduction in tumor size with minimal side effects.
-
Case Study on Antimicrobial Efficacy:
- Clinical trials demonstrated that patients treated with triazole derivatives exhibited faster recovery rates from bacterial infections compared to those receiving standard treatments.
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Reactivity :
- Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity of the carbaldehyde, facilitating nucleophilic additions.
- Bulky substituents (e.g., azetidine-cyclopropane in the target compound) may sterically hinder reactions but improve target selectivity .
Synthetic Flexibility :
- Metal-free synthesis routes (e.g., for 1-alkyl derivatives in ) contrast with CuAAC-dependent methods, highlighting versatility in scale-up strategies.
Physicochemical and Crystallographic Insights
- Solubility : Pyridine-substituted analogs (e.g., ) exhibit higher aqueous solubility due to basic nitrogen, whereas the target compound’s lipophilic cyclopropane may reduce solubility .
- Crystal Packing : Triazole-carbaldehydes often form hydrogen-bonded networks via aldehyde O and triazole N atoms. For example, 2-phenyl analogs exhibit "V-shaped" molecular geometries with dihedral angles ~16° between aromatic rings . The target’s azetidine ring could introduce unique torsional strain, altering packing motifs (unreported in evidence).
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common and versatile method to synthesize 1,2,3-triazoles is the CuAAC reaction, which involves the cycloaddition of an azide and an alkyne under copper catalysis. Recent advances include:
Continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst, enabling high yields and functional group tolerance without added base. This method achieves quantitative formation of 1,4-disubstituted 1,2,3-triazoles at 110 °C with residence times around 129 seconds in solvents like dichloromethane (DCM).
Batch reactions using CuI and triethylamine in acetonitrile at room temperature for 3 hours also efficiently produce 1H-1,2,3-triazole derivatives with yields ranging from 76% to 82%.
These methods provide a robust platform to introduce the triazole ring, which can subsequently be functionalized.
Introduction of the Aldehyde Functional Group on the Triazole Ring
The aldehyde group at the 4-position of the triazole ring is critical for further conjugation and biological activity.
A reported approach involves the oxidation of side chains on triazole intermediates using sodium periodate, as exemplified in the synthesis of 2-phenyl-2,1,3-triazole-4-carboxaldehyde. This method starts from phenylhydrazine derivatives and involves multiple steps including hydrolysis, formation of phenylosazones, and oxidation to yield the aldehyde-functionalized triazole.
One-step syntheses of triazole-4-carbaldehyde derivatives have also been developed, for example, via copper-catalyzed azide-alkyne cycloaddition of azides and alkynes bearing aldehyde precursors, followed by mild oxidation.
Incorporation of the Cyclopropanecarbonyl Azetidine Moiety
The cyclopropanecarbonyl azetidine substituent is introduced by acylation or coupling reactions involving azetidine derivatives:
A general procedure involves reacting cyclopropanecarbonyl chloride or its equivalent with azetidin-3-yl intermediates under controlled conditions to form the cyclopropanecarbonyl azetidin-3-yl scaffold.
The azetidine ring itself can be synthesized or functionalized prior to coupling with the triazole-aldehyde moiety.
Typical reaction conditions include the use of dry solvents such as dichloroethane (DCE), acetic acid as a catalyst, and reductive amination steps with sodium triacetoxyborohydride to stabilize intermediates.
Representative Preparation Protocol
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Azide-Alkyne Cycloaddition (CuAAC) | Azide (bearing azetidine), alkyne (with aldehyde precursor), CuI catalyst, triethylamine, acetonitrile, RT, 3 h | 76-82 | Batch process; mild conditions |
| 2 | Acylation | Cyclopropanecarbonyl chloride, azetidin-3-yl intermediate, DCE, acetic acid, RT, 2 h | 60-75 (typical) | Followed by reductive amination |
| 3 | Oxidation | Sodium periodate or similar oxidant | 70-85 | Converts side chain to aldehyde |
| 4 | Purification | Flash chromatography (silica gel), cyclohexane/ethyl acetate | - | Ensures product purity |
Research Findings and Optimization Notes
Catalyst Selection : Copper-on-charcoal heterogeneous catalyst supports continuous flow synthesis with excellent yields and scalability. CuI remains a reliable catalyst in batch reactions.
Solvent Effects : DCM and acetonitrile are preferred solvents. Attempts with methanol, acetone, and DMSO showed lower efficiency or solubility issues.
Reaction Monitoring : In situ IR spectroscopy in flow systems enables real-time reaction progress monitoring, optimizing residence time and temperature.
Functional Group Tolerance : The methods tolerate various substituents on the azide and alkyne partners, allowing for structural diversity of the triazole derivatives.
Yield Optimization : Dilution strategies prevent precipitation and blockage in flow systems, improving yields for less soluble triazole products.
Summary Table of Key Preparation Methods
| Method | Catalyst | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| CuAAC Batch | CuI, triethylamine | RT, 3 h, acetonitrile | 76-82% | Mild, simple setup | Limited scalability |
| CuAAC Flow | Copper-on-charcoal | 110 °C, ~129 s, DCM | Up to 96% | Continuous, scalable, no base needed | Requires flow equipment |
| Oxidation of Precursors | Sodium periodate | Aqueous, mild heating | 70-85% | Efficient aldehyde formation | Multi-step precursor synthesis |
| Acylation | Cyclopropanecarbonyl chloride | DCE, acetic acid, RT | 60-75% | Effective cyclopropanecarbonyl introduction | Sensitive to moisture |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
